(2,6-Difluoro-3-nitrophenyl)methanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H,3,10H2 |
InChI Key |
VLEUEFCTNFGIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CN)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Difluoro 3 Nitrophenyl Methanamine
Precursor Synthesis and Functional Group Transformations
The preparation of (2,6-Difluoro-3-nitrophenyl)methanamine hinges on the successful synthesis of key intermediates, primarily 2,6-difluoro-3-nitrobenzaldehyde (B3031646) or 2,6-difluoro-3-nitrobenzonitrile (B139258). These precursors contain the necessary arrangement of substituents on the aromatic ring, which can then be converted to the final product.
A common starting material for the synthesis of these precursors is 2,6-difluorotoluene (B1296929). The synthesis of 2,6-difluoro-3-nitrobenzaldehyde from this starting material can be achieved through a two-step process involving nitration followed by oxidation.
The nitration of 2,6-difluorotoluene is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction is generally performed at a controlled temperature to ensure the selective introduction of the nitro group at the 3-position. The fluorine atoms and the methyl group on the aromatic ring direct the regioselectivity of this electrophilic aromatic substitution. For instance, in the nitration of o-fluorotoluene, a similar substrate, the reaction with a mixture of nitric acid and sulfuric acid at 20-35°C yields a mixture of isomers, including 2-fluoro-3-nitrotoluene. google.com
Following nitration, the methyl group of the resulting 2,6-difluoro-3-nitrotoluene is oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation. For the related compound 2,6-difluorotoluene, continuous oxidation to 2,6-difluorobenzaldehyde (B1295200) has been achieved using hydrogen peroxide as the oxidant in the presence of a metal ion catalyst. oakwoodchemical.com
An alternative precursor is 2,6-difluoro-3-nitrobenzonitrile. This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It can be synthesized through various methods, including the fluorination of corresponding chloro- or bromo-benzonitriles or the nitration of 2,6-difluorobenzonitrile.
Another potential route to a key precursor, 2,6-difluoro-3-nitrobenzoic acid, involves the nitration of 2,6-difluorobenzoic acid. This reaction can be performed using potassium nitrate (B79036) in concentrated sulfuric acid, with the reaction proceeding at room temperature for 24 hours. wipo.int The resulting carboxylic acid can then be converted to the aldehyde or other suitable intermediates for the introduction of the methanamine moiety.
A summary of potential precursors and their synthesis starting points is presented in the table below.
| Precursor | Starting Material | Key Transformation(s) |
| 2,6-Difluoro-3-nitrobenzaldehyde | 2,6-Difluorotoluene | Nitration, Oxidation |
| 2,6-Difluoro-3-nitrobenzonitrile | 2,6-Difluorobenzonitrile | Nitration |
| 2,6-Difluoro-3-nitrobenzoic acid | 2,6-Difluorobenzoic acid | Nitration |
The final step in the synthesis of this compound is the introduction of the methanamine group. This is typically achieved through the reduction of a suitable functional group on the precursor molecule. The two primary methods are the reductive amination of 2,6-difluoro-3-nitrobenzaldehyde and the reduction of 2,6-difluoro-3-nitrobenzonitrile.
Reductive Amination of 2,6-Difluoro-3-nitrobenzaldehyde:
Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. frontiersin.org In this one-pot reaction, the aldehyde reacts with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, 2,6-difluoro-3-nitrobenzaldehyde would be reacted with ammonia in the presence of a suitable reducing agent. A variety of reducing agents can be used for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The reaction is often carried out in a suitable solvent, such as an alcohol, at room temperature or with mild heating. The use of sodium borohydride in the presence of silica (B1680970) gel has been reported as a convenient method for the reductive amination of aldehydes. scispace.com
Reduction of 2,6-Difluoro-3-nitrobenzonitrile:
An alternative route to this compound is through the reduction of the nitrile group of 2,6-difluoro-3-nitrobenzonitrile. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. researchgate.net This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, would need to be carefully controlled to achieve the desired product with high yield and selectivity.
Reaction Mechanisms in the Formation of this compound
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and for controlling the formation of byproducts.
The formation of this compound via reductive amination of 2,6-difluoro-3-nitrobenzaldehyde proceeds through a two-step mechanism. First, the aldehyde reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. The imine is then reduced by a hydride-donating reagent, such as sodium borohydride, to yield the final primary amine. masterorganicchemistry.com
In a one-pot reductive amination of a nitroaldehyde, a key consideration is the chemoselectivity of the reduction. The reaction involves the reduction of both the imine intermediate and the nitro group. The order of these reduction steps can be influenced by the choice of catalyst and reaction conditions. In many catalytic systems, the nitro group is reduced to an amine first, which then reacts with the aldehyde to form an imine, followed by reduction to the final product. rsc.orgrsc.org
The reduction of 2,6-difluoro-3-nitrobenzonitrile to the corresponding benzylamine (B48309) via catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group. The reaction typically proceeds in a stepwise manner on the surface of the catalyst.
The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.
In the reductive amination of 2,6-difluoro-3-nitrobenzaldehyde, the choice of reducing agent is critical. Sodium cyanoborohydride is often preferred over sodium borohydride as it is a milder reducing agent and is less likely to reduce the aldehyde starting material. masterorganicchemistry.com The pH of the reaction medium can also play a significant role in the formation of the imine intermediate.
For catalytic hydrogenations, the choice of catalyst and support can have a profound impact on the outcome of the reaction. For the reductive amination of aldehydes with nitroarenes, palladium on carbon is a commonly used catalyst. semanticscholar.org However, other noble metal catalysts, such as those based on iridium, have also been shown to be effective. rsc.orgrsc.org Non-noble metal catalysts, such as those based on cobalt, are also being explored as more sustainable alternatives. researchgate.net
The following table provides a general comparison of different catalytic systems for reductive amination.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C, H₂ | Room temperature to moderate heat, 1-50 bar H₂ | High activity, good selectivity | Cost of palladium, potential for over-reduction |
| Raney Ni, H₂ | Higher temperatures and pressures | Lower cost than palladium | Can be pyrophoric, may require harsh conditions |
| NaBH₄/Silica Gel | Room temperature, atmospheric pressure | Mild conditions, simple workup | Stoichiometric reagent, potential for side reactions |
| Ir-based catalysts | Mild conditions, transfer hydrogenation possible | High efficiency, good functional group tolerance | High cost of iridium |
| Co-based catalysts | Higher temperatures and pressures | Lower cost, more abundant | May have lower activity and require harsher conditions |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make it more environmentally friendly.
One approach is the use of solvent-free or more benign solvent systems. Mechanochemical methods, where reactions are carried out by grinding the reactants together, can eliminate the need for solvents altogether. The synthesis of fluorinated imines has been successfully demonstrated using a mechanochemical approach. mdpi.com Additionally, the use of water as a solvent is highly desirable from a green chemistry perspective. Metal-free C-H amination reactions of perfluoroarenes have been developed in an aqueous environment. rsc.org
Another key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. The development of highly active and selective catalysts, particularly those based on abundant and non-toxic metals, is an active area of research. Iron-catalyzed reductive amination of aldehydes and ketones offers a more sustainable alternative to noble metal catalysts. nbinno.com
The use of safer and more sustainable reagents is also a central tenet of green chemistry. For example, replacing hazardous reducing agents with greener alternatives, such as catalytic transfer hydrogenation using formic acid as a hydrogen source, can improve the environmental profile of the synthesis. frontiersin.org Furthermore, developing synthetic routes that are more atom-economical, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, is a key goal.
The application of these green chemistry principles can lead to a more sustainable and efficient synthesis of this compound.
Solvent Selection and Optimization for Sustainable Synthesis
In the context of the reductive amination of 2,6-difluoro-3-nitrobenzaldehyde, the solvent must facilitate the dissolution of the reactants while being compatible with the reducing agent and catalyst. Traditional syntheses often employ volatile organic solvents such as methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). While effective in solubilizing reactants, these solvents raise environmental concerns due to their flammability and potential toxicity.
Recent research has focused on the adoption of more sustainable solvents. For instance, in the reductive amination of nitroarenes with aldehydes, the choice of solvent has been shown to significantly impact reaction outcomes. While methanol can be an optimal solvent for the hydrogenation of nitroarenes, THF has demonstrated superior yields for the formation of the corresponding N-alkylaniline in some catalytic systems. researchgate.net The presence of water can also play a important role; in certain molybdenum-based catalytic systems for reductive amination, the addition of controlled amounts of water to THF can influence the reaction, while the use of molecular sieves to remove water can, in some cases, hinder the desired transformation. researchgate.net
The development of aqueous-based solvent systems represents a significant advancement in sustainable chemistry. For the reduction of aromatic nitro compounds, catalytic systems that function efficiently in water or aqueous mixtures are highly desirable. mdpi.com The use of water as a solvent not only enhances the safety profile of the reaction but also simplifies product isolation and reduces waste generation.
The table below illustrates the effect of solvent selection on the yield of a representative reductive amination reaction.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Yield (%) | Sustainability Profile |
| Methanol | 32.7 | 64.7 | 74 | Volatile, Flammable |
| Tetrahydrofuran (THF) | 7.6 | 66 | 99 | Peroxide-forming, Volatile |
| 1,4-Dioxane | 2.2 | 101 | 31 | Potential Carcinogen |
| Water | 80.1 | 100 | Varies | Green, Non-toxic |
Note: The data in this table is illustrative and based on findings from similar reductive amination reactions. The optimal solvent for the synthesis of this compound may vary depending on the specific catalyst and reaction conditions.
Catalyst Development for Enhanced Efficiency
Catalyst innovation is at the forefront of improving the synthesis of this compound. The development of highly active and selective catalysts is essential for maximizing yields, minimizing reaction times, and enabling the use of milder reaction conditions. The synthesis of the target compound can be achieved either by the reduction of 2,6-difluoro-3-nitrobenzonitrile or the reductive amination of 2,6-difluoro-3-nitrobenzaldehyde.
For the direct reduction of the nitrile group in 2,6-difluoro-3-nitrobenzonitrile, chemoselectivity is a key challenge, as the nitro group is also susceptible to reduction. Traditional catalysts such as Raney nickel or palladium on carbon (Pd/C) can be employed. However, achieving selective reduction of the nitrile without affecting the nitro group often requires careful optimization of reaction conditions.
More advanced catalytic systems have been developed to address this challenge. For instance, heterogeneous catalysts based on nickel, cobalt, copper, and iron nanoparticles have been explored for the reductive amination of aldehydes with nitro compounds. researchgate.net These catalysts offer the advantage of easy separation and recyclability, contributing to a more sustainable process. Molybdenum sulfide (B99878) clusters have also been identified as effective catalysts for the selective reductive amination of aldehydes from nitro compounds. researchgate.net
In the context of sustainable synthesis, catalysts that can operate under milder conditions (lower temperature and pressure) and utilize environmentally benign reducing agents are of particular interest. For example, the use of hydrogen gas as a reductant is considered a green option, as the only byproduct is water. The development of catalysts that can efficiently activate molecular hydrogen under mild conditions is an active area of research.
The following table summarizes various catalyst systems that have been investigated for transformations relevant to the synthesis of this compound.
| Catalyst | Reaction Type | Key Features |
| Ni-Mo/ZrO2 | Reductive Amination | High metal dispersion, good catalytic performance for reductive amination of heterocyclic aldehydes. researchgate.net |
| Molybdenum Sulfide Clusters | Reductive Amination | Enables selective synthesis of secondary amines from nitroarenes and aldehydes using hydrogen. researchgate.net |
| Palladium on Carbon (Pd/C) | Hydrogenation | Widely used for hydrogenation of nitro groups and nitriles, but selectivity can be a challenge. |
| Raney Nickel | Hydrogenation | A traditional and effective catalyst for nitrile reduction, though often requires high pressure and temperature. |
Note: The catalysts listed are examples from related chemical transformations and their effectiveness for the specific synthesis of this compound would require experimental validation.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Difluoro 3 Nitrophenyl Methanamine
Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity of a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural picture of (2,6-Difluoro-3-nitrophenyl)methanamine can be assembled.
The ¹H NMR spectrum is anticipated to provide key insights into the electronic environment of the protons. The aromatic region would likely display two distinct signals corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons are in different chemical environments and would exhibit splitting patterns based on their coupling to each other and to the adjacent fluorine atoms. The benzylic protons of the methanamine group (-CH₂NH₂) would appear as a single resonance, likely a triplet due to coupling with the amine protons, though this signal could be broadened by quadrupolar effects of the nitrogen atom or exchange phenomena. The amine protons (-NH₂) themselves would likely present as a broad singlet.
The ¹³C NMR spectrum offers a complementary view of the carbon skeleton. Each carbon atom in the molecule is expected to produce a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons bonded to the highly electronegative fluorine atoms would be shifted downfield and exhibit strong C-F coupling. The carbon attached to the nitro group would also be deshielded. The benzylic carbon of the methanamine group would appear at a characteristic upfield position relative to the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling Constants |
|---|---|---|---|
| Aromatic CH | 7.5 - 8.0 | 110 - 140 | Doublet of doublets (dd) |
| Aromatic CH | 7.0 - 7.5 | 110 - 140 | Doublet of doublets (dd) |
| -CH₂NH₂ | ~3.9 | ~40-45 | Triplet (t) |
| -NH₂ | Broad | - | Singlet (s) |
| Aromatic C-F | - | 150 - 165 | Doublet (¹JCF) |
| Aromatic C-NO₂ | - | 145 - 155 | Singlet (s) |
Note: The predicted chemical shifts and coupling constants are estimates based on analogous structures and established substituent effects.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a powerful technique for structural confirmation. The two fluorine atoms at the 2- and 6-positions are chemically non-equivalent due to the ortho-nitro group and the meta-methanamine group. Consequently, two distinct signals are expected in the ¹⁹F NMR spectrum. Each signal would be split into a doublet of doublets due to coupling with the adjacent aromatic proton and the other fluorine atom across the ring. The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships between the nuclei.
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. Furthermore, a Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, confirming the connectivity of the aromatic protons and the coupling between the benzylic and amine protons.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for each of its functional moieties. The nitro group (NO₂) would exhibit strong, distinct asymmetric and symmetric stretching vibrations. The N-H stretching of the primary amine group (-NH₂) would appear as two bands in the high-frequency region. The C-F bonds will produce strong absorption bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.
Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the nitro group are typically strong in the Raman spectrum. The aromatic ring vibrations are also usually prominent, providing a characteristic "fingerprint" for the molecule. The C-F stretching vibrations are also Raman active. The combination of FTIR and Raman data allows for a more complete vibrational analysis.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1520-1560 | Weak |
| Nitro (-NO₂) | Symmetric Stretch | ~1345-1385 | Strong |
| Amine (-NH₂) | N-H Stretch | ~3300-3500 (two bands) | Moderate |
| Amine (-NH₂) | N-H Bend | ~1590-1650 | Moderate |
| Carbon-Fluorine (C-F) | C-F Stretch | ~1100-1300 | Moderate |
| Aromatic Ring | C=C Stretch | ~1450-1600 | Strong |
Note: The predicted frequencies are based on typical group frequency ranges.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel or uncharacterized compound like this compound, it would be an indispensable tool for confirming its molecular weight and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This technique allows for the calculation of the elemental formula of the compound. For this compound, with a chemical formula of C7H6F2N2O2, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition and providing strong evidence for the compound's identity.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Chemical Formula | Theoretical Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.
For this compound, an MS/MS experiment would likely involve the protonated molecule [M+H]+. The fragmentation pattern would be expected to show characteristic losses of functional groups. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO2) or parts of it, such as NO. nih.gov The fragmentation of the methanamine side chain would also be anticipated. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming the structure of this compound.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including precise bond lengths, bond angles, and torsion angles.
To perform X-ray crystallography, a single crystal of high quality is required. For this compound, this would involve dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, could be employed to obtain crystals of sufficient size and quality for diffraction experiments. The quality of the resulting crystals would be assessed using an optical microscope and by preliminary X-ray diffraction screening.
Table 2: Expected Bond Length and Angle Data from X-ray Crystallography of this compound
| Parameter | Description | Expected Value Range (Å or °) |
|---|---|---|
| C-F Bond Lengths | Length of the covalent bonds between carbon and fluorine atoms. | Data not available |
| C-N (nitro) Bond Length | Length of the covalent bond between the aromatic ring and the nitro group. | Data not available |
| C-C (aromatic) Bond Lengths | Lengths of the carbon-carbon bonds within the benzene (B151609) ring. | Data not available |
| C-C-N Bond Angle | Angle formed by two aromatic carbons and the nitrogen of the nitro group. | Data not available |
Note: As no crystallographic data for this compound was found, this table represents the type of data that would be generated from such an analysis.
The crystal structure would also reveal how molecules of this compound are arranged in the solid state and the nature of the intermolecular forces that hold them together. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the amine group (a hydrogen bond donor) and the nitro and fluorine groups (hydrogen bond acceptors) suggests that hydrogen bonding could play a significant role in the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. In substituted nitrobenzene (B124822) derivatives, intermolecular interactions involving the nitro group are of particular interest. mdpi.comresearchgate.net
Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Potential Distance Range (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H (amine) | O (nitro), F | Data not available |
Note: This table is speculative and based on the functional groups present in the molecule. Actual intermolecular interactions would be determined from the crystal structure analysis.
Chemical Reactivity and Derivatization Strategies of 2,6 Difluoro 3 Nitrophenyl Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine (-CH₂NH₂) attached to the aromatic ring via a methylene (B1212753) bridge is a potent nucleophile and a site for numerous derivatization strategies. Its reactivity is typical of a primary benzylic amine, allowing for the formation of amides, sulfonamides, more complex amines, and imines.
Acylation and Sulfonylation Reactions
Primary amines readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comlibretexts.orgchemistrystudent.com This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comlibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. youtube.com
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base to yield a sulfonamide. cbijournal.com This reaction is a reliable method for synthesizing sulfonamides, which are a critical class of compounds in medicinal chemistry. cbijournal.com
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | N-Substituted Amide | Inert solvent, base (e.g., triethylamine) |
| Acylation | Acid Anhydride ((RCO)₂O) | N-Substituted Amide | Heat, optional catalyst |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Substituted Sulfonamide | Inert solvent, base (e.g., pyridine) |
Alkylation and Reductive Amination Pathways
While direct alkylation of the primary amine with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled and widely used method for preparing secondary or tertiary amines from a primary amine is reductive amination. frontiersin.orgwikipedia.orgchemistrysteps.com This process involves two key steps:
Condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine). wikipedia.orglibretexts.org
In-situ reduction of the imine to the corresponding amine. masterorganicchemistry.com
This one-pot procedure is highly efficient and prevents the issue of multiple alkylations. masterorganicchemistry.com A variety of reducing agents can be employed, with milder hydrides being particularly effective as they can selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound. masterorganicchemistry.comchemistrysteps.com
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Name | Notes |
|---|---|---|
| NaBH(OAc)₃ | Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective, commonly used for a wide range of substrates. |
| NaBH₃CN | Sodium cyanoborohydride | Effective at mildly acidic pH; selectively reduces iminium ions over carbonyls. masterorganicchemistry.comchemistrysteps.com |
| H₂/Catalyst | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Can be used, but may also reduce the nitro group unless conditions are carefully controlled. frontiersin.org |
Formation of Schiff Bases and Related Imine Derivatives
The primary amine of (2,6-Difluoro-3-nitrophenyl)methanamine can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. researchgate.netwikipedia.orgderpharmachemica.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.orgresearchgate.net
The formation of Schiff bases is a reversible process. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by azeotropic distillation. The stability of the resulting imine can vary, but they serve as crucial intermediates in many chemical syntheses, including the reductive amination pathway described above. libretexts.org
Transformations of the Nitro Group
The nitro (-NO₂) group is a strong electron-withdrawing group that plays a dual role in the reactivity of the molecule. It can be chemically transformed, most notably through reduction, or it can act as a powerful activating group for reactions on the aromatic ring.
Reduction of the Nitro Group to Amine or Hydroxylamine (B1172632)
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. acs.org A wide array of reagents and conditions can achieve this conversion, offering varying degrees of chemoselectivity, which is crucial when other reducible functional groups are present. organic-chemistry.orgacs.org
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient. However, this method can sometimes lead to the reduction of other functional groups or dehalogenation.
Metal-Acid Systems: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). stackexchange.com
Metal Chlorides: Tin(II) chloride (SnCl₂) in acidic media provides a milder alternative that can often selectively reduce a nitro group in the presence of other sensitive functionalities.
Transfer Hydrogenation: Reagents like ammonium formate (B1220265) in the presence of a catalyst (e.g., copper nanoparticles) can also be used. acs.org
Under carefully controlled conditions, the reduction can be stopped at the intermediate hydroxylamine stage. acs.org
Table 3: Selected Methods for Aromatic Nitro Group Reduction
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| H₂ / Pd/C | Pressurized H₂, various solvents | Highly efficient but may also reduce other groups. |
| Fe / HCl or NH₄Cl | Aqueous, often heated | Classic, cost-effective method. |
| SnCl₂ / HCl | Alcoholic solvent, RT or heated | Mild and often chemoselective. |
| Na₂S₂O₄ | Sodium Dithionite | Mild conditions, useful for sensitive substrates. |
| B₂(OH)₄ / 4,4'-bipyridine | Metal-free, Room Temperature | High chemoselectivity, tolerates halogens, carbonyls, and alkynes. acs.org |
Nucleophilic Aromatic Substitution Enabled by the Nitro Group
The aromatic ring of this compound is highly electron-deficient due to the combined electron-withdrawing effects of the nitro group and the two fluorine atoms. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org
The nitro group is a powerful activating group for SₙAr reactions, particularly when positioned ortho or para to a leaving group. wikipedia.org In this molecule, the nitro group is ortho to the fluorine at the C-2 position and para to the fluorine at the C-6 position, thus strongly activating both for displacement. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.netsemanticscholar.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy for the reaction.
Fluorine is an excellent leaving group in SₙAr reactions, often being more reactive than other halogens. researchgate.net This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiols, providing a pathway to a diverse range of substituted derivatives.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH (e.g., Morpholine) | Substituted aminobenzene |
| Alkoxide | NaOR (e.g., Sodium methoxide) | Substituted anisole (B1667542) derivative |
| Thiolate | NaSR (e.g., Sodium thiophenoxide) | Substituted thioether |
| Hydroxide | NaOH | Substituted phenol |
Reactivity of the Difluorinated Aromatic Ring
The electronic landscape of the aromatic ring in this compound is dominated by the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This electronic deficiency profoundly influences the ring's susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. However, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the two fluorine atoms, substantially reduces the electron density of the benzene (B151609) ring, making it a poor nucleophile.
The substituents also exert a directing effect. The nitro group is a strong meta-director, while the fluorine atoms are ortho, para-directors. In this specific substitution pattern, the positions are either sterically hindered or electronically deactivated. Consequently, electrophilic aromatic substitution reactions on this compound are generally not favored and would require harsh reaction conditions, likely leading to low yields and a mixture of products. Therefore, this pathway is not a common strategy for the derivatization of this compound.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated System
In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho and para to the fluorine atoms, effectively stabilizes the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions. This stabilization significantly lowers the activation energy for the substitution of the fluoride (B91410) ions, which are excellent leaving groups in this context.
The two fluorine atoms are chemically distinct, with the fluorine at the C2 position being ortho to both the nitro and methanamine groups, while the fluorine at the C6 position is ortho to the methanamine group and para to the nitro group. The para-relationship between the C6-fluorine and the nitro group provides strong activation for nucleophilic displacement at this position. The C2-fluorine is also activated, being ortho to the nitro group.
A variety of nucleophiles can be employed to displace one or both fluorine atoms, leading to a diverse range of derivatives. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Analogs of this compound
| Nucleophile | Reaction Conditions | Product Type |
| Primary/Secondary Amines | Aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃), elevated temperature | Substituted aminofluoronitrobenzylamines |
| Alkoxides (e.g., NaOMe) | Corresponding alcohol or aprotic solvent, room temperature to reflux | Substituted alkoxyfluoronitrobenzylamines |
| Thiols (e.g., Thiophenol) | Aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), room temperature | Substituted thioether-fluoronitrobenzylamines |
Regioselective Functionalization and Multistep Synthesis Leveraging this compound
The inherent reactivity patterns of this compound can be harnessed for more complex, multi-step synthetic strategies, enabling precise functionalization of the aromatic ring.
Directed Ortho-Metalation (DOM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgacs.org This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic aryl-lithium species that can then be quenched with an electrophile.
The methanamine group in this compound, particularly after N-protection (e.g., as a pivalamide (B147659) or a carbamate), can act as a directing group. researchgate.net The primary amine itself can be deprotonated by strong bases, but a protected form often provides cleaner and more efficient ortho-lithiation. The directing group would likely guide metalation to the C5 position, which is ortho to the directing group and not occupied by a fluorine atom.
Potential Electrophiles for Quenching the Aryl-lithium Intermediate:
Alkyl halides: for the introduction of alkyl groups.
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.
Carbon dioxide: to install a carboxylic acid group.
Disulfides: for the introduction of a thioether moiety.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the carbon-fluorine bond is generally strong and less reactive in cross-coupling reactions compared to other aryl halides, the activation provided by the electron-withdrawing nitro group can facilitate these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl fluoride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the positions of the fluorine atoms.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. While the starting material already contains a primary amine, this methodology could be applied to derivatives where the fluorine atoms have been replaced by other halogens (e.g., through a halogen exchange reaction) to introduce different amine functionalities.
Sonogashira Coupling: This coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group onto the aromatic ring. researchgate.net
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. This could be a viable strategy for introducing alkenyl substituents onto the aromatic core.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted difluoro-nitrophenyl-methanamine |
| Buchwald-Hartwig | Amine | (Requires prior halogen exchange) Diamino-fluoro-nitrophenyl-methanamine |
| Sonogashira | Terminal alkyne | Alkynyl-substituted difluoro-nitrophenyl-methanamine |
| Heck | Alkene | Alkenyl-substituted difluoro-nitrophenyl-methanamine |
The choice of ligands for the palladium catalyst is crucial for the success of these reactions, especially when dealing with the relatively inert C-F bond. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step.
Computational Chemistry and Theoretical Investigations of 2,6 Difluoro 3 Nitrophenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential for elucidating the electronic characteristics of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. To investigate (2,6-Difluoro-3-nitrophenyl)methanamine, a DFT approach, likely using a functional such as B3LYP or ωB97X-D combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the molecule's most stable three-dimensional structure.
The geometry optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. This corresponds to the equilibrium geometry of the molecule. The output of this calculation would provide precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | Data not available |
| C-N (nitro) | Data not available | |
| C-F | Data not available | |
| C-C (exocyclic) | Data not available | |
| C-N (amine) | Data not available | |
| Bond Angle | F-C2-C1 | Data not available |
| O-N-O | Data not available | |
| Dihedral Angle | C2-C1-C(amine)-N(amine) | Data not available |
Note: This table is for illustrative purposes only. The values would need to be generated from actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Analysis would reveal the spatial distribution of these orbitals, highlighting which parts of the this compound molecule are most involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. The values would need to be generated from actual quantum chemical calculations.
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to denote regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the aminomethyl group. The fluorine atoms would also contribute to the electronic landscape, influencing the potential of the aromatic ring.
Conformational Analysis and Energy Landscapes
The flexibility of the aminomethyl side chain in this compound allows for different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is critical for a complete picture of the molecule's behavior.
While quantum mechanics provides high accuracy, it can be computationally expensive for exploring the vast conformational space of a molecule. Molecular Mechanics (MM) offers a faster, albeit less precise, alternative by using classical physics to model molecular interactions. MM methods would be suitable for an initial, broad search for low-energy conformers.
Following this, Molecular Dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound. This would reveal how the molecule explores its conformational landscape at a given temperature and could identify the most populated conformational states.
The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the aromatic ring to the aminomethyl group (C-C bond). To investigate this, a potential energy surface scan would be performed. This involves systematically rotating this bond (e.g., in 10-degree increments) and calculating the energy at each step using a quantum mechanical method like DFT.
The resulting energy profile would show the energy as a function of the dihedral angle. The minima on this curve correspond to stable conformers (staggered conformations), while the maxima represent transition states (eclipsed conformations). The energy difference between a minimum and a maximum is the rotational barrier, which is the energy required to convert one conformer into another.
Table 3: Hypothetical Rotational Barriers for the C(aryl)-C(amine) Bond in this compound
| Rotation | Transition State Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Conformer 1 -> Conformer 2 | Data not available | Data not available |
| Conformer 2 -> Conformer 1 | Data not available | Data not available |
Note: This table is for illustrative purposes only. The values would need to be generated from potential energy surface scan calculations.
Prediction of Spectroscopic Parameters
Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering invaluable insights into the structural and electronic properties of molecules. For this compound, computational methods such as Density Functional Theory (DFT) are employed to simulate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational spectra. These predictions serve as a powerful tool for structural elucidation, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's quantum mechanical properties.
The prediction of NMR chemical shifts through computational means provides atom-specific magnetic environments, which are crucial for confirming molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach within the framework of DFT, is commonly utilized for this purpose. For a molecule like this compound, with its multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N), these calculations are particularly insightful.
Theoretical calculations would typically be performed using a functional such as ωB97XD with a basis set like aug-cc-pVDZ, which has shown good accuracy for predicting ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net The geometry of the molecule is first optimized, and then the NMR shielding tensors are calculated. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the fluorine atoms at the C2 and C6 positions are expected to have distinct ¹⁹F chemical shifts due to the through-space and through-bond effects of the adjacent nitro (NO₂) and aminomethyl (CH₂NH₂) groups. The protons of the aromatic ring and the aminomethyl group will also exhibit characteristic shifts based on their proximity to these electron-withdrawing and electron-donating groups.
Below is a hypothetical table of predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (Aromatic) | 7.8 - 8.2 |
| H (CH₂) | 4.1 - 4.5 |
| H (NH₂) | 1.9 - 2.3 |
| C1 | 125 - 130 |
| C2 | 155 - 160 (¹JCF ≈ 250-260 Hz) |
| C3 | 140 - 145 |
| C4 | 120 - 125 |
| C5 | 115 - 120 |
| C6 | 158 - 163 (¹JCF ≈ 255-265 Hz) |
| C (CH₂) | 40 - 45 |
| F2 | -110 to -115 |
Note: The values presented are hypothetical and based on typical ranges for similar fluoronitroaromatic compounds. Actual calculated values may vary based on the level of theory, basis set, and solvent model used.
Simulated vibrational spectra, including infrared (IR) and Raman spectra, are essential for identifying functional groups and understanding the vibrational modes of a molecule. These simulations are typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311+G**, which has been shown to accurately model the vibrational spectra of nitroaromatic compounds. slideshare.netnih.gov
The calculation first involves optimizing the molecular geometry to a minimum on the potential energy surface. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) can then be plotted to generate a theoretical spectrum.
For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching of the carbon-fluorine (C-F) bonds, and the stretching and bending modes of the aminomethyl (CH₂NH₂) group. researchgate.netresearchgate.net Comparing the simulated spectrum with experimental data can confirm the presence of these functional groups and validate the computed equilibrium geometry.
Below is a table summarizing the expected key vibrational frequencies for the molecule.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3050 - 3150 | Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |
| C-F Stretch | 1200 - 1280 | Strong |
| C-N Stretch (nitro) | 840 - 880 | Medium |
Note: These are anticipated frequency ranges based on DFT studies of analogous nitroaromatic and fluoroaromatic compounds. slideshare.netresearchgate.net The exact frequencies would be determined by the specific computational method employed.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed insights into the energy landscapes of chemical transformations. For the synthesis of this compound, theoretical studies can model key synthetic steps, identify transition states, and calculate activation energies, thereby guiding synthetic efforts and explaining observed outcomes.
The synthesis of this compound likely involves two critical transformations: the reduction of a nitro group and the formation of the benzylic amine. A plausible synthetic route could involve the reduction of a precursor such as 2,6-difluoro-3-nitrobenzaldehyde (B3031646), followed by reductive amination or another functional group transformation to yield the final product.
Computational modeling of these steps would involve locating the minimum energy structures of reactants, intermediates, products, and, crucially, the transition states that connect them on the potential energy surface. DFT methods are well-suited for this type of investigation. For example, the mechanism of nitro group reduction, whether by catalytic hydrogenation or chemical reductants, can be explored to understand the stepwise process involving nitroso and hydroxylamine (B1172632) intermediates. chemrxiv.orgepfl.ch
Similarly, the formation of the aminomethyl group from a precursor like a benzaldehyde (B42025) or benzyl (B1604629) halide can be modeled. For instance, the mechanism of reductive amination of 2,6-difluoro-3-nitrobenzaldehyde would involve the initial formation of an imine, followed by its reduction. Each step can be computationally modeled to determine its feasibility and energetics.
By calculating the energies of all stationary points along a reaction coordinate, a detailed energy profile can be constructed. This profile visually represents the thermodynamics and kinetics of the reaction, with the heights of the energy barriers corresponding to the activation energies of each step.
For the synthesis of this compound, a hypothetical energy profile for the final synthetic step, such as the reduction of an intermediate imine (formed from 2,6-difluoro-3-nitrobenzaldehyde and ammonia), could be calculated. This would involve identifying the transition state for the hydride transfer from a reducing agent (e.g., NaBH₄) to the imine carbon.
The calculations would provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be determined.
Below is a hypothetical data table representing the calculated energetic parameters for a proposed synthetic step.
Table 3: Hypothetical Energy Profile for the Imine Reduction Step
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (Imine + BH₄⁻) | 0.0 |
| Transition State (TS) | +15.5 |
| Products (Amine + BH₃) | -25.0 |
| Activation Energy (ΔG‡) | 15.5 |
| Reaction Free Energy (ΔGrxn) | -25.0 |
Note: The energy values are illustrative and represent a plausible outcome for a DFT calculation of an imine reduction. The actual values would depend on the specific reactants, solvent model, and level of theory used in the calculation.
This type of analysis provides a quantitative understanding of the reaction, helping to rationalize why certain reaction conditions are necessary and predicting the feasibility of proposed synthetic routes.
Applications of 2,6 Difluoro 3 Nitrophenyl Methanamine in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of the aminomethyl, difluoro, and nitro groups on the phenyl ring makes (2,6-Difluoro-3-nitrophenyl)methanamine a valuable intermediate for the synthesis of elaborate organic molecules. The interplay between these functionalities allows for a range of chemical transformations, enabling its incorporation into diverse molecular scaffolds.
The primary amine of the aminomethyl group in this compound serves as a key nucleophile for the construction of a wide variety of nitrogen-containing heterocycles. Benzylic amines are recognized as privileged motifs in medicinal chemistry and are instrumental in the synthesis of numerous heterocyclic systems. acs.org The reactivity of the amine allows it to participate in condensation reactions with various carbonyl compounds, such as aldehydes, ketones, and esters, to form imines, which can then undergo intramolecular cyclization to yield heterocycles.
For instance, 2-aminobenzylamines are known precursors for the synthesis of dihydroquinazolines through cyclodehydration reactions. nih.gov By analogy, this compound could react with suitable C2 donors to form fused heterocyclic systems. The electron-withdrawing nature of the nitro and fluoro substituents on the aromatic ring would influence the reactivity of the benzylic amine and the stability of the resulting heterocyclic products.
The table below summarizes potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for benzylic amines.
| Heterocyclic System | Potential Reaction Partner | Reaction Type |
| Dihydroquinazolines | Aldehydes, Ketones | Condensation followed by cyclization |
| Pyridines | 1,5-Dicarbonyl compounds | Condensation/Cyclization |
| Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr synthesis |
| Imidazoles | α-Diketones, Aldehydes | Debus-Radziszewski synthesis |
Fluorinated building blocks are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. youtube.comsigmaaldrich.com this compound is a prime example of such a building block.
The presence of two fluorine atoms ortho to the nitro group and meta to the aminomethyl group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group activates the positions occupied by the fluorine atoms, facilitating their displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the aromatic ring, leading to the creation of highly substituted and complex fluoroaromatic systems. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization and subsequent substitution reactions, opening up another avenue for diversification.
Scaffold for Novel Chemical Entities in Academic Research
The distinct substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel chemical entities in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov The this compound framework provides multiple points for structural modification, making it an ideal starting point for SAR investigations.
The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. The aromatic fluorine atoms can be substituted via SNAr reactions, and the nitro group can be reduced and subsequently functionalized. This multi-faceted reactivity allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. The hydrophobicity and molecular orbital energies are key determinants in the activity of nitroaromatic compounds, and these can be fine-tuned through derivatization. nih.gov
The following table outlines potential modifications to the this compound scaffold for SAR studies.
| Modification Site | Reaction Type | Potential New Functionalities |
| Aminomethyl Group | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |
| Aromatic Ring (Fluorine positions) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Amino, Thiol groups |
| Nitro Group | Reduction, further functionalization | Amino, Diazonium salts, Halogens |
While direct applications are not documented, the structural features of this compound suggest its potential for integration into polymeric materials. The primary amine can act as a monomer in polymerization reactions, for instance, in the formation of polyamides or polyimides. The presence of the fluorinated and nitrated aromatic ring could impart desirable properties to the resulting polymer, such as enhanced thermal stability and specific optical or electronic characteristics. o-Nitrobenzyl derivatives are known to be used in the construction of photo-responsive and photodegradable materials, suggesting a potential application for polymers derived from this scaffold. researchgate.net
Development of Catalysts and Ligands Based on the this compound Framework (if applicable)
The development of catalysts and ligands based on the this compound framework is a plausible, though not yet reported, area of application. The primary amine can be used as a starting point for the synthesis of more complex ligands, such as Schiff bases or phosphine-containing ligands, by reaction with appropriate aldehydes, ketones, or phosphorus halides. The electronic properties of the resulting ligands, and consequently the catalytic activity of their metal complexes, would be significantly influenced by the electron-deficient nature of the difluoro-nitro-substituted aromatic ring. This could lead to the development of catalysts with unique reactivity and selectivity.
Chiral Ligand Synthesis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a vast array of chemical compounds. The structural features of this compound make it an intriguing candidate for the synthesis of new classes of chiral ligands. The primary amine group serves as a key functional handle for derivatization, allowing for the construction of more complex chiral architectures.
The presence of two fluorine atoms on the aromatic ring can significantly influence the electronic properties and conformational rigidity of a resulting ligand. Fluorine's high electronegativity can lead to altered metal-ligand bond strengths and can be used to fine-tune the electronic environment of a catalytic metal center. Furthermore, the steric bulk of the fluorine atoms in the ortho positions can create a well-defined chiral pocket around a metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.
The nitro group, being a strong electron-withdrawing group, further modifies the electronic character of the aromatic ring. This can impact the Lewis basicity of the coordinating atoms in the ligand, thereby influencing the catalytic activity. The nitro group can also be chemically transformed into other functional groups, such as an amino group, providing a route to further functionalization and the creation of bidentate or multidentate ligands.
Table 1: Potential Chiral Ligands Derived from this compound and Their Hypothetical Applications in Asymmetric Catalysis
| Ligand Type | Potential Synthetic Route | Target Asymmetric Reaction | Expected Role of the (2,6-Difluoro-3-nitrophenyl) moiety |
| Chiral Diamine | Reaction with a chiral epoxide followed by further elaboration. | Asymmetric hydrogenation of ketones. | The difluoro-nitrophenyl group would provide steric bulk and electronic tuning of the metal center. |
| Chiral Phosphine-Amine | Reaction with a chlorophosphine in the presence of a base. | Palladium-catalyzed asymmetric allylic alkylation. | The amine would coordinate to the metal, while the fluorinated aryl group would influence the chiral environment. |
| Chiral Salen-type Ligand | Condensation with a chiral diamine and a substituted salicylaldehyde. | Asymmetric epoxidation of olefins. | The fluorinated and nitrated phenyl group would be part of the ligand backbone, influencing its conformation and electronic properties. |
This table presents hypothetical data based on established principles of chiral ligand design and the known reactivity of analogous compounds.
Research into fluorinated amino acids has demonstrated the utility of chiral Ni(II) complexes for their synthesis, highlighting the importance of fluorinated building blocks in creating novel chiral structures. The principles applied in these syntheses could potentially be adapted for the elaboration of this compound into sophisticated chiral ligands.
Metal-Organic Framework (MOF) Components
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be precisely tailored by modifying the organic linkers. The incorporation of fluorine atoms and nitro groups into the organic linkers of MOFs has been shown to impart unique properties and enhance their performance in various applications.
This compound, after suitable modification to introduce additional coordinating groups (e.g., conversion of the amine to a carboxylate or another linking group), could serve as a valuable component in the construction of functionalized MOFs. The presence of fluorine atoms within the MOF structure can enhance its hydrophobicity and chemical stability. Fluorinated MOFs have shown promise in applications such as the selective adsorption of gases and vapors.
The nitro group can also play a crucial role in the functionality of the resulting MOF. The electron-withdrawing nature of the nitro group can influence the framework's electronic properties and its interactions with guest molecules. For example, nitro-functionalized MOFs have been investigated for their ability to selectively detect electron-rich aromatic compounds through fluorescence quenching mechanisms. Furthermore, the nitro groups can serve as reactive sites for post-synthetic modification, allowing for the introduction of other functional groups within the MOF pores.
Table 2: Potential Properties of MOFs Incorporating a Ligand Derived from this compound
| MOF Property | Influence of the (2,6-Difluoro-3-nitrophenyl) Moiety | Potential Application |
| Porosity and Surface Area | The bulky and rigid nature of the difluoro-nitrophenyl group could lead to the formation of frameworks with well-defined pores and high surface areas. | Gas storage and separation. |
| Hydrophobicity | The presence of multiple fluorine atoms would increase the hydrophobicity of the framework, making it more stable in the presence of water. | Selective adsorption of organic molecules from aqueous solutions. |
| Chemical Sensing | The electron-deficient nature of the nitroaromatic ring could enable selective interactions with electron-rich analytes, leading to a detectable response. | Chemical sensors for nitroaromatic explosives or other pollutants. |
| Catalysis | The functional groups could act as catalytic sites, or the framework could be used as a support for catalytically active metal nanoparticles. | Heterogeneous catalysis. |
This table presents hypothetical data based on the known properties of functionalized Metal-Organic Frameworks.
The synthesis of MOFs from fluorinated aromatic carboxylate-ligands has been shown to result in materials with interesting host-guest interaction properties. These findings support the potential for ligands derived from this compound to create MOFs with tailored functionalities.
Future Research Directions and Unexplored Avenues for 2,6 Difluoro 3 Nitrophenyl Methanamine
Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of (2,6-Difluoro-3-nitrophenyl)methanamine should prioritize these principles.
One promising avenue is the exploration of biocatalysis . The use of enzymes, such as transaminases, offers a highly selective and sustainable alternative to traditional chemical synthesis. researchgate.netnih.govnih.govnumberanalytics.com Researchers could investigate the use of engineered transaminases to catalyze the asymmetric amination of a suitable difluoro-nitro-substituted benzaldehyde (B42025) precursor. This approach could lead to the enantiomerically pure synthesis of chiral derivatives, which is of significant interest for various applications.
Further research into green chemistry approaches is also warranted. sci-hub.seunibe.ch This could involve the use of greener solvents, catalytic reduction of the corresponding nitrile (2,6-difluoro-3-nitrobenzonitrile), and the development of one-pot syntheses that minimize waste and energy consumption. mdpi.comnih.gov For instance, catalytic transfer hydrogenation using sustainable hydrogen donors could be an eco-friendly method for the reduction of the nitrile or other precursors. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netnih.gov | Enzyme screening and engineering for substrate specificity and efficiency. |
| Catalytic Nitrile Reduction | Direct route from a readily available precursor. mdpi.com | Development of selective and reusable catalysts that are not poisoned by the nitro group. |
| Green Chemistry Methodologies | Use of renewable resources, energy efficiency, waste minimization. sci-hub.seunibe.ch | Exploration of solvent-free reactions, mechanochemistry, and flow chemistry. sci-hub.se |
Exploration of Advanced Derivatization for Material Science Applications
The unique electronic properties conferred by the fluorine and nitro groups make this compound an attractive building block for novel materials.
Future research should focus on its use as a monomer in the synthesis of high-performance polymers . For instance, it could be incorporated into polyamides or polyimides. nih.govresearchgate.net The resulting polymers may exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic properties due to the presence of the fluorinated and nitrated aromatic ring. researchgate.net The methanamine group provides a reactive handle for polymerization reactions.
Furthermore, the derivatization of the amine group could lead to materials with interesting optoelectronic properties . taylorfrancis.comdigitellinc.comnih.gov For example, conversion of the amine to an amide or an imine could be used to tune the electronic nature of the molecule, potentially leading to new organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) components. The electron-withdrawing nature of the fluoro and nitro groups can be exploited to create electron-deficient building blocks for these applications. digitellinc.com
| Material Application | Potential Properties | Research Direction |
| High-Performance Polymers | Enhanced thermal stability, chemical resistance, tailored mechanical properties. researchgate.net | Synthesis and characterization of polyamides and polyimides incorporating the monomer. |
| Optoelectronic Materials | Tunable fluorescence, charge transport properties, potential for use in OLEDs and OPVs. digitellinc.comtue.nl | Derivatization of the amine and investigation of the photophysical and electrochemical properties of the resulting compounds. |
| Fluoropolymers | Unique surface properties, high durability. researchgate.net | Co-polymerization with other fluorinated monomers to create novel fluoropolymers with specific functionalities. researchgate.net |
Deeper Mechanistic Insights into its Reactivity
A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The interplay of the different functional groups on the aromatic ring presents a complex and intriguing area for mechanistic investigation.
Future studies should focus on the nucleophilic aromatic substitution (SNA_r) reactions of this compound. The two fluorine atoms are activated by the ortho- and para-directing nitro group, making them susceptible to displacement by nucleophiles. A detailed kinetic and computational study could elucidate the relative reactivity of the two fluorine atoms and the influence of the methanamine group on the reaction rates and regioselectivity.
The reduction of the nitro group also warrants further investigation. Selective reduction of the nitro group in the presence of the other functional groups can be challenging. Mechanistic studies of different catalytic systems could lead to the development of highly selective reduction methods, providing access to the corresponding amino derivative, a versatile synthetic intermediate.
Predictive Modeling for Structure-Property Relationships in new applications (not related to clinical data)
Computational modeling can be a powerful tool to accelerate the discovery of new applications for this compound and its derivatives, particularly in material science.
Quantitative Structure-Property Relationship (QSPR) studies can be employed to build models that correlate the molecular structure of derivatives with their material properties. nih.gov For instance, QSPR models could predict properties like thermal stability, solubility, and electronic properties of polymers derived from this compound. This would allow for the in silico design of new materials with desired characteristics before their synthesis, saving time and resources.
Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure and reactivity of the molecule. These calculations can be used to predict reaction mechanisms, rationalize observed reactivity, and guide the design of new derivatives with tailored electronic properties for applications in organic electronics.
| Modeling Approach | Application | Research Goal |
| QSPR | Material Science | Predict properties of polymers and other materials derived from the compound. |
| DFT | Reactivity and Electronic Properties | Elucidate reaction mechanisms, predict spectroscopic properties, and guide the design of new functional molecules. |
Q & A
Q. What are the recommended synthetic routes for (2,6-Difluoro-3-nitrophenyl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves nitration and fluorination of a benzylamine precursor. A nucleophilic substitution reaction using 2,6-difluoro-3-nitrobenzyl chloride and ammonia (or a protected amine source) under basic conditions (e.g., NaOH or K₂CO₃) is common . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. For example, excess ammonia may reduce side products like dimerized amines.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- HPLC-MS : To confirm molecular weight (theoretical m/z = 202.15 g/mol) and detect impurities.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling) and the methanamine CH₂ group (δ 3.4–3.8 ppm) .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1520 cm⁻¹ (C-NO₂ asymmetric stretch) validate functional groups.
Q. What safety precautions are critical when handling this compound?
Based on structurally similar amines :
- Hazards : Skin/eye irritation (H315, H318), respiratory sensitization (H335).
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. First aid for exposure includes rinsing with water (15+ minutes for eyes) and immediate medical consultation.
Advanced Research Questions
Q. How do electronic effects of the nitro and fluorine substituents influence reactivity in cross-coupling reactions?
The 3-nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to the para position, while 2,6-difluoro substituents enhance steric hindrance and meta-directing effects. This combination reduces nucleophilicity at the aromatic ring but stabilizes intermediates in Suzuki-Miyaura couplings . For example, coupling with boronic acids may require Pd(OAc)₂/XPhos catalysts and elevated temperatures (90–110°C).
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The amine group may participate in equilibrium with imine forms under acidic conditions.
- Solvent effects : Deuterated solvents like DMSO-d₆ can shift aromatic proton signals significantly.
- Impurity interference : Use 2D NMR (e.g., HSQC, HMBC) or high-resolution MS to differentiate between isobaric species .
Q. What strategies optimize the compound’s stability in biological assays?
- pH buffering : Maintain solutions at pH 6–7 to prevent amine protonation/degradation.
- Light protection : Nitro groups are photolabile; store samples in amber vials.
- Derivatization : Acetylation of the amine (e.g., using acetic anhydride) enhances stability for in vitro studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
